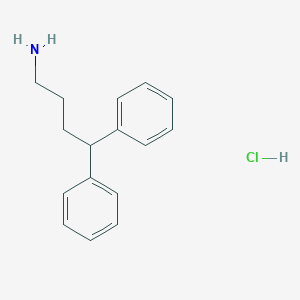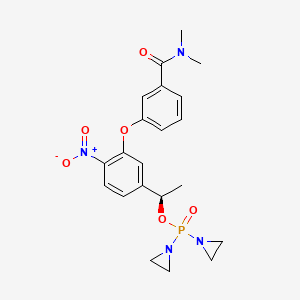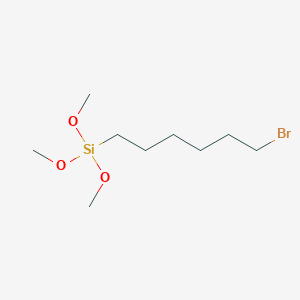
4,4-Diphenylbutylamine (hydrochloride)
Übersicht
Beschreibung
4,4-Diphenylbutylamine (hydrochloride) is a useful research compound. Its molecular formula is C16H20ClN and its molecular weight is 261.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Diphenylbutylamine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Diphenylbutylamine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Controlled Drug Release : The use of diphenhydramine hydrochloride in a pencil-shaped application system effectively controls drug release from a gel carrier, enhancing drug release significantly (Gröning, 1987).
Production of Heterocycles : Reactions involving similar compounds can produce heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These can be further treated to produce aminothio compounds or isothiazolo derivatives (Shibuya, 1984).
Corrosion Inhibition : In the context of material science, 4-MTHT, a related compound, acts as an effective inhibitor of mild steel corrosion in hydrochloric acid (Bentiss et al., 2007).
Synthesis of Derivatives : N-(diphenylphosphinyl)hydroxylamine, a related compound, can be synthesized using diphenylphosphinic chloride, leading to the formation of various derivatives (Harger, 1979).
Dopamine Transporter Inhibition : Diphenylpyraline, a compound with a similar structure, acts as a competitive inhibitor of the dopamine transporter, similar to cocaine, indicating potential psychostimulant properties (Lapa et al., 2005).
Cognitive Impairment in Older Adults : Oxybutynin hydrochloride, a compound with structural similarities, has been linked to cognitive impairment in older adults, similar to other common anticholinergic medications like diphenhydramine (Katz et al., 1998).
Modification of Drug Penetration : The addition of cholesterol to microemulsions can enhance drug penetration into human skin, potentially altering barrier properties (Schmalfuss et al., 1997).
Anticorrosion Activity : Triphenyltin(IV) 4-chlorobenzoate and diphenyltin(IV) compounds have shown significant anticorrosion activity, highlighting their potential use in material sciences (Kurniasih et al., 2015).
Eigenschaften
IUPAC Name |
4,4-diphenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLILPZNNSOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenylbutylamine (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B8192687.png)
![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8192690.png)
![[(3R)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192696.png)
![(11bS)-2,6-diiodo-N,N-bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8192710.png)
![(11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8192717.png)
![Bicyclo[1.1.1]pentan-1-ylboronic acid](/img/structure/B8192722.png)


![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate](/img/structure/B8192738.png)

![10,16-diiodo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192747.png)
![1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B8192753.png)